molecular formula C10H11NO3 B6256648 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid CAS No. 1330763-45-5

2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid

Cat. No.: B6256648
CAS No.: 1330763-45-5
M. Wt: 193.2
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Description

2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a carboxylic acid group at the 6-position and an oxo group at the 2-position. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of aniline derivatives with β-ketoesters in the presence of a catalyst can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include a variety of quinoline derivatives with different functional groups, which can be further utilized in various applications .

Scientific Research Applications

2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-1,2,5,6,7,8-hexahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

1330763-45-5

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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